N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide
Description
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide is a compound that integrates the structural features of quinazolinone and sulfonamide moieties. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The quinazolinone core is a privileged structure in medicinal chemistry, often used as a scaffold for drug development .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-15-22-20-13-6-5-12-19(20)21(25)24(15)17-9-7-8-16(14-17)23-28(26,27)18-10-3-2-4-11-18/h2-14,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIVWIZRHQUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide typically involves multi-step synthetic routes. One efficient approach starts from glycine and involves milder conditions such as reactions in aqueous media, phosphazo-method of condensation, and base-mediated selective ester-cleavage . The key step is the Grimmel’s hetero-cyclization method, which rapidly and efficiently forms the quinazolinone core . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, often using reagents like sodium azide or amines
Scientific Research Applications
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes or receptors involved in microbial growth or inflammation . The sulfonamide group enhances the compound’s ability to bind to these targets, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and sulfonamide-containing molecules. For example:
N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide: Shares the quinazolinone core but differs in the substituent groups.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Another quinazolinone derivative with different functional groups. The uniqueness of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide lies in its combined quinazolinone and sulfonamide moieties, which confer distinct biological activities and chemical properties.
Biological Activity
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a quinazoline core fused with a sulfonamide group, which is known for its diverse biological activities. The specific structural features include:
- Quinazoline Ring : Imparts various biological activities including anti-cancer and anti-inflammatory properties.
- Sulfonamide Group : Enhances solubility and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation in cancer cells.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
Pharmacological Activity
Research indicates that this compound exhibits a range of pharmacological activities:
- Antitumor Activity : Studies have shown that derivatives of quinazoline compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have been noted for their ability to induce apoptosis in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : The sulfonamide moiety may contribute to the anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators .
Case Studies and Experimental Data
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In Vitro Studies :
- A study demonstrated that derivatives of quinazoline compounds showed potent inhibition against breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity .
- Another investigation revealed that the compound significantly reduced nitric oxide production in activated macrophages, suggesting potential anti-inflammatory properties .
- In Vivo Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
